molecular formula C19H22O3 B11162399 2,2,5-trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one

2,2,5-trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one

Cat. No.: B11162399
M. Wt: 298.4 g/mol
InChI Key: VTBIQYDWCGMBOZ-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one is a complex organic compound with a unique structure that combines elements of benzo, pyrano, and chromen rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2,5-Trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5-trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-3-hexyne
  • 2,2,5-Trimethyl-3,4-hexanedione
  • 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene

Uniqueness

2,2,5-Trimethyl-3,4,9,10,11,12-hexahydro-2H,8H-benzo[c]pyrano[2,3-f]chromen-8-one is unique due to its complex structure, which combines multiple ring systems

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

2,2,5-trimethyl-3,4,9,10,11,12-hexahydroisochromeno[3,4-h]chromen-8-one

InChI

InChI=1S/C19H22O3/c1-11-10-15-16(17-12(11)8-9-19(2,3)22-17)13-6-4-5-7-14(13)18(20)21-15/h10H,4-9H2,1-3H3

InChI Key

VTBIQYDWCGMBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1CCC(O4)(C)C

Origin of Product

United States

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